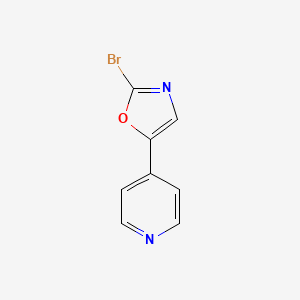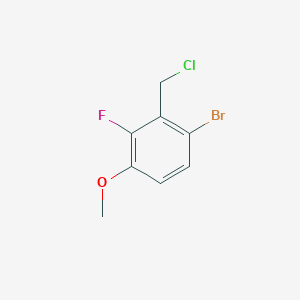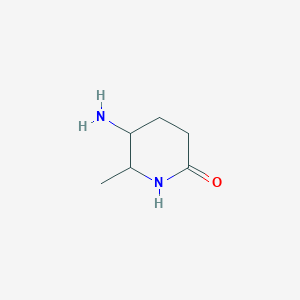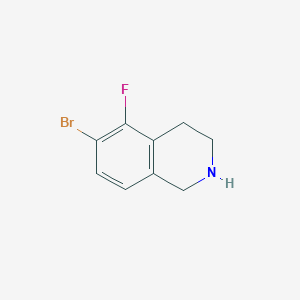
6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the CAS Number: 1781658-50-1 . It has a molecular weight of 230.08 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The InChI code for 6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline is 1S/C9H9BrFN/c10-8-2-1-6-5-12-4-3-7 (6)9 (8)11/h1-2,12H,3-5H2 .Chemical Reactions Analysis
The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline is involved in various chemical synthesis processes. For instance, Zlatoidský and Gabos (2009) describe its synthesis through reductive amination of Schiff's bases, highlighting its role in organic synthesis (Zlatoidský & Gabos, 2009). Furthermore, Choudhury et al. (2003) explore the molecular conformation of halogen-substituted tetrahydroisoquinolines, indicating that fluorine derivatives like 6-Bromo-5-fluoro-tetrahydroisoquinoline have unique conformational features compared to chlorine and bromine derivatives (Choudhury et al., 2003).
Biologically Active Derivatives
The compound is also a precursor for various biologically active derivatives. For example, Watanuki et al. (2011) synthesized 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives, demonstrating potent antihypertensive activity in their studies (Watanuki et al., 2011).
In Natural Products
Additionally, the compound is found in natural products. Ma et al. (2007) isolated brominated tetrahydroisoquinolines from the red alga Rhodomela confervoides, signifying its presence in marine organisms and potential applications in natural product chemistry (Ma et al., 2007).
Crystallography and Molecular Interactions
In the field of crystallography, studies like those by Chopra et al. (2006) provide insights into the weak interactions in crystals containing fluorine-substituted tetrahydroisoquinolines, which is significant for understanding molecular packing and interactions in solid-state chemistry (Chopra et al., 2006).
Wirkmechanismus
Target of Action
The primary targets of 6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline are currently unknown. This compound is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities . .
Mode of Action
Tetrahydroisoquinolines, in general, are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
As a tetrahydroisoquinoline derivative, it may potentially influence pathways involving neurotransmitters, as some tetrahydroisoquinolines are known to do . .
Result of Action
The molecular and cellular effects of 6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline are currently unknown. Given the diverse biological activities of tetrahydroisoquinolines, this compound could potentially have a wide range of effects . .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that the compound’s stability and activity may be sensitive to temperature and oxidative conditions.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-2,12H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBCNXWUINQWCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine](/img/structure/B1380778.png)




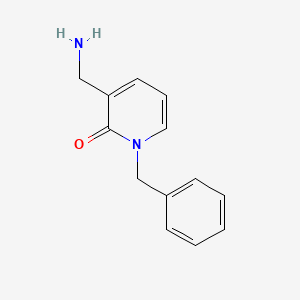

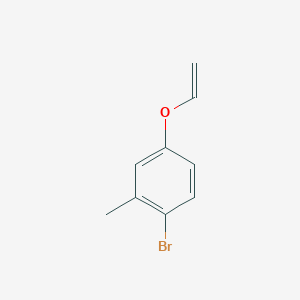
![5-Aminobenzo[d]thiazole-2-carbonitrile](/img/structure/B1380788.png)
